molecular formula C16H21BN2O5 B13715023 N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B13715023
M. Wt: 332.2 g/mol
InChI Key: WGOOEAPWLIKGHI-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is an organic compound that features a cyclopropyl group, a nitro group, and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Palladium catalysts, aryl halides.

    Hydrolysis: Water, acidic or basic conditions.

Major Products

    Reduction: Formation of N-Cyclopropyl-3-amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide.

    Suzuki Coupling: Formation of biaryl compounds.

    Hydrolysis: Formation of N-Cyclopropyl-3-nitro-5-boronic acid benzamide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H21BN2O5

Molecular Weight

332.2 g/mol

IUPAC Name

N-cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C16H21BN2O5/c1-15(2)16(3,4)24-17(23-15)11-7-10(8-13(9-11)19(21)22)14(20)18-12-5-6-12/h7-9,12H,5-6H2,1-4H3,(H,18,20)

InChI Key

WGOOEAPWLIKGHI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CC3

Origin of Product

United States

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